Methyl 3-(2,4-dichlorophenyl)propanoate
Description
Methyl 3-(2,4-dichlorophenyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 2,4-dichlorophenyl group at the β-position. This compound is of interest due to its structural versatility, which allows for modifications that influence its physical properties and biological activity. It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of pesticides and coordination complexes .
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,3,5H2,1H3 |
InChI Key |
BABCEDGIAFIPKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dichlorophenyl)propanoate typically involves the esterification of 3-(2,4-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-(2,4-dichlorophenyl)propanoic acid.
Reduction: 3-(2,4-dichlorophenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chlorine atoms on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The table below compares the physical and synthetic properties of methyl 3-(2,4-dichlorophenyl)propanoate with structurally related esters:
Key Observations :
- Substituent Effects on Melting Points : Nitro groups (e.g., compounds 40 and 42) increase melting points due to enhanced dipole-dipole interactions and molecular rigidity . Hydroxyl and methyl substituents (e.g., compounds 33 and 32) result in lower melting points, likely due to reduced symmetry and weaker intermolecular forces.
- Yield Trends : Electron-withdrawing groups (e.g., nitro) correlate with higher yields (76–80%) compared to electron-donating groups (e.g., hydroxyl: 51%), possibly due to stabilization of intermediates during synthesis .
- Bioactivity: Methyl 3-(4-methylphenyl)propanoate (32) has been studied for bioactivity in drug discovery, while this compound derivatives are linked to pesticidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
